molecular formula C21H21ClN4O2S B12140091 3-(4-chlorobenzenesulfonyl)-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

3-(4-chlorobenzenesulfonyl)-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Cat. No.: B12140091
M. Wt: 428.9 g/mol
InChI Key: UHTHIKKBSFBNJX-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a complex organic compound belonging to the pyrroloquinoxaline family This compound is characterized by its unique structure, which includes a chlorobenzenesulfonyl group and a methylbutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its chemical properties.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an anticancer or antimicrobial agent.

    Industry: It may be used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorobenzenesulfonyl)-1-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C21H21ClN4O2S

Molecular Weight

428.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-(3-methylbutyl)pyrrolo[3,2-b]quinoxalin-2-amine

InChI

InChI=1S/C21H21ClN4O2S/c1-13(2)11-12-26-20(23)19(29(27,28)15-9-7-14(22)8-10-15)18-21(26)25-17-6-4-3-5-16(17)24-18/h3-10,13H,11-12,23H2,1-2H3

InChI Key

UHTHIKKBSFBNJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=C(C=C4)Cl)N

Origin of Product

United States

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